6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine
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Overview
Description
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzyloxyethyl Intermediate: This step involves the reaction of benzyl alcohol with an appropriate alkylating agent to form the benzyloxyethyl group.
Cyclization to Form the Oxan-2-yl Group: The benzyloxyethyl intermediate undergoes cyclization under acidic or basic conditions to form the oxan-2-yl group.
Coupling with Purine Base: The final step involves coupling the oxan-2-yl intermediate with a purine base under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
9-Benzyladenine: Another synthetic cytokinin with similar applications.
Oxan-2-yl Derivatives: Compounds with similar oxan-2-yl groups but different substituents.
Uniqueness
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
920503-54-4 |
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Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C19H22N4O2/c1-2-6-15(7-3-1)12-24-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-25-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChI Key |
GUUYHVWYXFWYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
Origin of Product |
United States |
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